2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a piperazine moiety, and a chromenone structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of p-toluidine with glyoxal in the presence of ammonium acetate.
Piperazine Derivatization: The imidazole derivative is then reacted with piperazine to form the piperazine-imidazole intermediate.
Chromenone Formation: The final step involves the coupling of the piperazine-imidazole intermediate with a chromenone derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or imidazole rings, often facilitated by the presence of leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one
- 2-(4-(1-(m-tolyl)-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one
- 2-(4-(1-(o-tolyl)-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one
Uniqueness
The uniqueness of 2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s ability to interact with multiple targets and undergo diverse chemical reactions makes it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazine-1-carbonyl]chromen-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3.ClH/c1-17-6-8-18(9-7-17)28-11-10-25-24(28)27-14-12-26(13-15-27)23(30)22-16-20(29)19-4-2-3-5-21(19)31-22;/h2-11,16H,12-15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFAULQAGPWQSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=CC(=O)C5=CC=CC=C5O4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.